PSS-Glycidyl-Heptacyclopentyl substituted

Description

Properties

IUPAC Name |

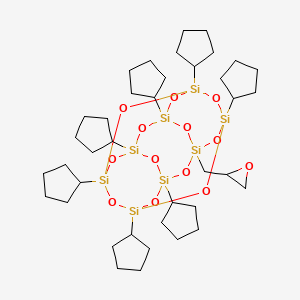

1,3,5,7,9,11,13-heptacyclopentyl-15-(oxiran-2-ylmethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O13Si8/c1-2-16-32(15-1)53-40-52(30-31-29-39-31)41-54(33-17-3-4-18-33)45-56(43-53,35-21-7-8-22-35)49-59(38-27-13-14-28-38)50-57(44-53,36-23-9-10-24-36)46-55(42-52,34-19-5-6-20-34)48-58(47-54,51-59)37-25-11-12-26-37/h31-38H,1-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQZDTXGTHNXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O13Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404508 | |

| Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230316-12-8 | |

| Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to prepare PSS-Glycidyl-Heptacyclopentyl substituted involves the reaction of a heptacyclopentyl-substituted silsesquioxane precursor with glycidyl-containing reagents. This reaction typically occurs under controlled conditions to achieve selective substitution and avoid side reactions.

-

- Heptacyclopentyl-substituted silsesquioxane (POSS cage with seven cyclopentyl groups)

- Glycidyl reagents (e.g., glycidyl chloride or glycidyl ethers)

-

- Solvent: Nonpolar or slightly polar organic solvents compatible with siloxane chemistry (e.g., toluene, dichloromethane)

- Temperature: Mild to moderate heating (typically 50–100°C) to facilitate ring-opening or substitution reactions without degrading the silsesquioxane cage

- Catalysts or Bases: Use of bases such as triethylamine or other nucleophilic catalysts to promote glycidyl group attachment

- Reaction Time: Several hours to ensure completion of substitution

Mechanism:

The glycidyl group is introduced via nucleophilic attack on the epoxide ring or by substitution on a suitable leaving group attached to the silsesquioxane. The heptacyclopentyl groups provide steric hindrance and stability to the cage structure, influencing the reactivity and selectivity of the glycidyl substitution.

Industrial Production Methods

Industrial-scale synthesis of this compound follows the laboratory synthetic routes but with enhancements for scalability, reproducibility, and purity control.

High-Purity Reagents:

Industrial processes utilize high-purity heptacyclopentyl silsesquioxane and glycidyl reagents to minimize impurities that could affect product performance.-

- Precise temperature control and monitoring to avoid thermal degradation

- Controlled addition rates of reagents to maintain reaction stoichiometry

- Use of inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference

Purification:

Post-reaction purification involves solvent extraction, filtration, and sometimes chromatographic techniques to isolate the desired glycidyl-substituted product with high purity.Quality Assurance:

Analytical methods such as NMR spectroscopy, FTIR, and mass spectrometry are employed to confirm the structure and substitution degree of the product.

Chemical Reaction Analysis Related to Preparation

The glycidyl groups in the compound are reactive sites that can undergo various transformations during or after synthesis:

| Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Epoxide formation or ring-opening |

| Reduction | Lithium aluminum hydride (LiAlH4) | Conversion of epoxide to alcohols |

| Substitution | Amines, thiols (nucleophiles) | Substituted glycidyl derivatives |

These reactions can be employed either in the preparation stage to modify the glycidyl functionality or post-synthesis to tailor the compound’s properties for specific applications.

Influence of Preparation Methods on Properties

Research indicates that the preparation method and reaction parameters significantly affect the molecular mobility, thermal stability, and polymerization behavior of POSS-based compounds like this compound.

- Molecular Mobility: Long substituents such as heptacyclopentyl groups increase free volume, enhancing molecular mobility and affecting polymerization kinetics.

- Thermal Stability: Proper incorporation of glycidyl groups improves thermal stability and flame retardancy, as observed in related POSS derivatives.

- Polymerization Behavior: The “anchor effect” of bulky substituents can suppress termination steps in polymerization, accelerating propagation and improving material properties.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Solvent | Toluene, dichloromethane | Solubility and reaction medium compatibility |

| Temperature | 50–100°C | Reaction rate and selectivity |

| Reaction Time | 4–12 hours | Degree of substitution |

| Catalyst/Base | Triethylamine or similar bases | Promotes nucleophilic substitution |

| Purification Method | Solvent extraction, filtration, chromatography | Product purity and yield |

| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation/moisture interference |

Research Findings and Comparative Analysis

- Compared to other POSS derivatives such as PSS-Octamethyl substituted or PSS-(3-Glycidyl)propoxy-Heptaisobutyl substituted, this compound exhibits enhanced reactivity due to the combined presence of glycidyl and bulky cyclopentyl groups.

- Studies show that the asymmetric substitution pattern (seven cyclopentyl and one glycidyl group) leads to improved thermal and mechanical properties in polymer composites.

- Preparation methods that ensure homogeneous substitution and prevent aggregation of POSS cages result in superior dispersion in polymer matrices, enhancing composite performance.

Chemical Reactions Analysis

Types of Reactions: PSS-Glycidyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:

Oxidation: The glycidyl groups can be oxidized to form epoxides.

Reduction: The compound can be reduced to form alcohols.

Substitution: The glycidyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Epoxides.

Reduction: Alcohols.

Substitution: Substituted glycidyl derivatives.

Scientific Research Applications

Chemistry: PSS-Glycidyl-Heptacyclopentyl substituted is used as a building block in the synthesis of advanced materials due to its unique structural properties . It is employed in the development of high-performance polymers and nanocomposites .

Biology and Medicine: In biological research, this compound is used to create biocompatible materials for drug delivery systems and tissue engineering . Its ability to form stable, functionalized surfaces makes it ideal for biomedical applications .

Industry: Industrially, this compound is used in coatings, adhesives, and sealants due to its excellent thermal stability and mechanical strength . It is also used in the electronics industry for the fabrication of high-performance electronic components .

Mechanism of Action

The mechanism of action of PSS-Glycidyl-Heptacyclopentyl substituted involves its ability to form stable, covalent bonds with various substrates . The glycidyl groups react with nucleophiles, leading to the formation of strong, durable linkages . This property is exploited in applications requiring high mechanical strength and thermal stability .

Comparison with Similar Compounds

Target Compound: PSS-Glycidyl-Heptacyclopentyl Substituted

Comparable Compound 1: Heptakis(isobutyl)(1,2-dihydroxypropyloxypropyl)silsesquioxane (CAS: 480439-49-4)

Comparable Compound 2: Hexamethylene Diisocyanate (CAS: 822-06-0)

- Core structure : Linear aliphatic chain.

- Functional groups : Two isocyanate (-NCO) groups .

- Reactivity : High electrophilicity for polyurethane synthesis.

Physicochemical Properties

Key Observations :

- The glycidyl-substituted silsesquioxane exhibits significantly higher hydrophobicity (LogP: 7.117) compared to hexamethylene diisocyanate (LogP: ~3.2), reflecting its suitability for non-polar matrices .

- Unlike the diol-substituted silsesquioxane, the glycidyl variant offers epoxide-mediated crosslinking, enabling covalent network formation in polymers .

- Hexamethylene diisocyanate, while reactive, lacks the thermal stability of silsesquioxanes and is liquid at ambient temperatures .

Application-Specific Comparisons

Polymer Composites

- PSS-Glycidyl-Heptacyclopentyl : Enhances epoxy resin toughness via siloxane core rigidity and glycidyl crosslinking .

- Diol-Substituted Silsesquioxane : Used in hydrophilic coatings or as polyol precursors for polyurethanes .

- Hexamethylene Diisocyanate : Primarily for polyurethane foams and adhesives .

Biological Activity

Overview of PSS-Glycidyl-Heptacyclopentyl Substituted

This compound is a member of the polyhedral oligomeric silsesquioxane (POSS) family, which consists of silicon-oxygen compounds with organic functional groups. These compounds are characterized by their unique cage-like structure, which imparts distinctive physical and chemical properties.

Chemical Structure

The empirical formula for this compound is with a molecular weight of approximately 931.63 g/mol. The compound features glycidyl groups that enhance its reactivity and potential for cross-linking in various applications.

Antimicrobial Properties

Research indicates that POSS compounds, including those with glycidyl substitutions, exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes. For instance, studies have shown that certain POSS derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been performed on different cell lines to assess the biocompatibility of this compound. Results typically indicate moderate cytotoxic effects at higher concentrations, suggesting that while the compound may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of various POSS derivatives, including glycidyl-substituted variants. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing the potential for use in antibacterial coatings.

-

Case Study 2: Cytotoxicity Assessment

- In vitro studies conducted on human lung cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at specific concentrations.

Data Table: Biological Activity Summary

| Property | Result |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | Moderate (specific values vary by study) |

| Biocompatibility | Varies with concentration |

Q & A

Q. What methodologies are recommended for synthesizing PSS-Glycidyl-Heptacyclopentyl substituted compounds?

Synthesis typically involves multi-step glycidyl functionalization and cyclopentyl substitution under controlled reaction conditions. Key steps include:

- Epoxide ring-opening : Optimize temperature (e.g., 60–80°C) and catalyst selection (e.g., Lewis acids) to ensure regioselectivity.

- Cyclopentyl grafting : Use cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts, referencing stoichiometric ratios from structural analogs .

- Purification : Employ preparative HPLC or column chromatography, validated against USP guidelines for reproducibility .

Q. How can elemental analysis and spectral data (NMR, FT-IR) validate the structural integrity of this compound compounds?

- Elemental analysis : Compare experimental C/H/N ratios to theoretical values (e.g., ±0.3% tolerance) to confirm purity .

- NMR : Assign peaks using 2D-COSY and HSQC for glycidyl proton environments (δ 3.5–4.5 ppm) and cyclopentyl carbons (δ 20–35 ppm). Discrepancies may indicate incomplete substitution or stereochemical impurities .

- FT-IR : Track epoxy ring vibrations (~1250 cm⁻¹) and C-O-C stretching (~910 cm⁻¹) to confirm glycidyl retention post-synthesis .

Q. What statistical frameworks are appropriate for analyzing experimental reproducibility in synthesis yields?

- Use ANOVA to compare batch-to-batch variability, ensuring sample sizes ≥3 per condition.

- Apply Tukey’s HSD test for post-hoc analysis, with SPSS or R for categorical data interpretation .

- Report confidence intervals (95%) to quantify uncertainty in yield measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between theoretical predictions and experimental results?

- Hypothesis-driven refinement : Re-examine reaction mechanisms (e.g., steric hindrance in cyclopentyl substitution) using computational DFT simulations to predict spectral shifts .

- Cross-validation : Compare data with independent techniques (e.g., X-ray crystallography for stereochemistry) and reference USP-certified standards for calibration .

- Error analysis : Quantify instrumental drift (e.g., NMR magnet stability) and solvent effects using controlled replicates .

Q. What experimental designs are optimal for assessing the thermal stability of this compound compounds under varying humidity conditions?

- Accelerated aging studies : Expose samples to 40–80°C and 30–90% relative humidity, monitoring degradation via TGA/DSC.

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life, using logarithmic time scales for degradation rate constants .

- Control for confounding factors : Use desiccants or inert atmospheres (N₂) to isolate humidity effects .

Q. How should researchers integrate computational modeling (e.g., MD simulations) with experimental data to predict solubility profiles?

- Parameterization : Derive force field parameters from experimental solubility in polar (e.g., DMSO) and non-polar solvents (e.g., hexane).

- Validation : Compare simulated free energy of solvation (±2 kcal/mol tolerance) with experimental HPLC-measured logP values .

- Sensitivity analysis : Test model robustness against varying dielectric constants and temperature gradients .

Q. What strategies address data quality challenges in large-scale studies of substituted glycidyl derivatives?

- Pre-analytical protocols : Standardize sample preparation (e.g., degassing, filtration) to minimize particulate interference .

- Metadata annotation : Document batch IDs, storage conditions, and instrument calibration dates using FAIR data principles .

- Peer review : Conduct blinded data audits to identify outliers or systematic biases, referencing HPV Chemical Challenge Program guidelines for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.